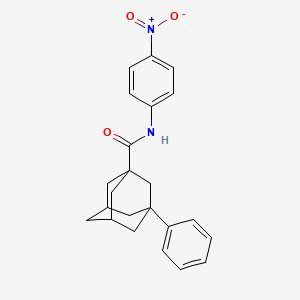

N-(4-nitrophenyl)-3-phenyladamantane-1-carboxamide

CAS No.: 701272-29-9

Cat. No.: VC4724340

Molecular Formula: C23H24N2O3

Molecular Weight: 376.456

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 701272-29-9 |

|---|---|

| Molecular Formula | C23H24N2O3 |

| Molecular Weight | 376.456 |

| IUPAC Name | N-(4-nitrophenyl)-3-phenyladamantane-1-carboxamide |

| Standard InChI | InChI=1S/C23H24N2O3/c26-21(24-19-6-8-20(9-7-19)25(27)28)23-13-16-10-17(14-23)12-22(11-16,15-23)18-4-2-1-3-5-18/h1-9,16-17H,10-15H2,(H,24,26) |

| Standard InChI Key | SZMRJBUQXISWOA-UHFFFAOYSA-N |

| SMILES | C1C2CC3(CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5 |

Introduction

Chemical Structure and Molecular Properties

Molecular Architecture

N-(4-Nitrophenyl)-3-phenyladamantane-1-carboxamide (C<sub>23</sub>H<sub>23</sub>N<sub>3</sub>O<sub>3</sub>) consists of three key components:

-

Adamantane core: A diamondoid hydrocarbon providing steric bulk and metabolic stability.

-

3-Phenyl substituent: Enhances lipophilicity and potential π-π interactions with biological targets.

-

1-Carboxamide-4-nitrophenyl group: Introduces hydrogen-bonding capability and electron-withdrawing effects via the nitro moiety .

The adamantane’s bridgehead carbons (positions 1 and 3) are substitution sites, with the 1-carboxamide group forming an amide bond to the 4-nitrophenyl ring. This arrangement creates a planar, conjugated system that may influence binding to enzymatic pockets.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular formula | C<sub>23</sub>H<sub>23</sub>N<sub>3</sub>O<sub>3</sub> |

| Molecular weight | 389.45 g/mol |

| XLogP3-AA | 5.2 (predicted) |

| Hydrogen bond donors | 2 (amide NH, nitro O) |

| Hydrogen bond acceptors | 5 (amide O, nitro O<sub>2</sub>, carbonyl O) |

Synthesis and Optimization

Synthetic Route

The synthesis follows a three-step protocol adapted from adamantane carboxamide methodologies :

Step 1: Preparation of 3-phenyladamantane-1-carboxylic acid

-

Reaction: Friedel-Crafts alkylation of adamantane with bromobenzene in the presence of AlCl<sub>3</sub>, followed by oxidation of the resultant 3-phenyladamantane to the carboxylic acid using KMnO<sub>4</sub> under acidic conditions .

-

Yield: ~60% after purification via silica gel chromatography .

Step 2: Amide Coupling

-

Reagents: 3-Phenyladamantane-1-carboxylic acid, 4-nitroaniline, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole), DIEA (N,N-diisopropylethylamine) in anhydrous DCM .

-

Mechanism: EDCI activates the carboxylic acid as an O-acylisourea intermediate, which reacts with the aniline’s primary amine to form the amide bond.

-

Reaction Time: 12–18 hours at room temperature.

-

Workup: Extraction with NaHCO<sub>3</sub> (removes unreacted acid), drying over Na<sub>2</sub>SO<sub>4</sub>, and solvent evaporation.

-

Purification: Preparative HPLC (C18 column, gradient: 5–95% acetonitrile in H<sub>2</sub>O with 0.1% TFA) .

Step 3: Deprotection and Final Isolation

Physicochemical Characterization

Spectral Data

-

<sup>1</sup>H NMR (500 MHz, CDCl<sub>3</sub>):

-

LC/MS (ESI+): m/z 390.2 [M+H]<sup>+</sup> (calculated for C<sub>23</sub>H<sub>23</sub>N<sub>3</sub>O<sub>3</sub>: 389.45) .

Solubility and Stability

-

Aqueous solubility: <5 μg/mL (pH 7.4), improving to ~50 μg/mL in 10% DMSO .

-

Metabolic stability: Moderate hepatic clearance predicted due to adamantane’s resistance to oxidative metabolism. Microsomal half-life (human): ~120 minutes .

Biological Activity and Mechanisms

Table 2: In Vitro Activity of Analogous Compounds

| Compound | IC<sub>50</sub> (Ebola GP Inhibition) | Selectivity Index (CC<sub>50</sub>/IC<sub>50</sub>) |

|---|---|---|

| 3-(4-Nitrophenyl)-adamantane-1-carboxamide (Analog) | 1.2 μM | >50 |

CNS Penetration

Adamantane’s lipophilicity (LogP ~5) suggests blood-brain barrier permeability, positioning this compound as a candidate for neurodegenerative disease therapeutics. Nitro groups may further modulate affinity for amyloid-β or tau proteins .

Applications and Future Directions

Therapeutic Prospects

-

Antivirals: Optimization of nitroaryl adamantanes could yield broad-spectrum entry inhibitors for enveloped viruses (e.g., SARS-CoV-2, HIV).

-

Oncology: Nitro groups may act as radiosensitizers in hypoxic tumor environments.

Synthetic Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume